molecular formula C18H19N3O4S3 B2557600 N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1100754-26-4

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Cat. No. B2557600
CAS RN: 1100754-26-4
M. Wt: 437.55
InChI Key: KBPSOOMHEAUVEQ-UHFFFAOYSA-N
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Description

N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4S3 and its molecular weight is 437.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Novel heterocyclic compounds, including those related to N-(6-methoxybenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, have been synthesized for various purposes. These compounds are used as a basis to prepare various heterocyclic structures with potential applications in drug development (Abu‐Hashem et al., 2020).

  • Development of Amides and Enamines : Research has shown the ability to form amides and enamines through ring opening when treating certain benzo[b]thiophen derivatives with morpholine and piperidine (Buggle et al., 1978).

  • Alternative Synthesis Routes : Alternative synthesis methods for related compounds have been explored, enhancing the efficiency and variety of available synthetic routes for such molecules (Shahinshavali et al., 2021).

Biological and Pharmacological Properties

  • Antimicrobial Activity : A range of N-(6-methoxybenzo[d]thiazol-2-yl) derivatives have been synthesized and evaluated for their antimicrobial properties, showcasing potential as agents against various bacterial and fungal strains (Patel et al., 2011).

  • Photoluminescence and Antibacterial Properties : Some derivatives exhibit photoluminescence properties and have been found to possess good antibacterial activity (Shafi et al., 2021).

  • Cytotoxic Activity Against Cancer Cells : Certain derivatives show cytotoxicity against human cancer cell lines, indicating potential for development into cancer therapeutics (Ding et al., 2012).

  • Inhibition of Mycobacterium Tuberculosis : Some thiazole-aminopiperidine hybrid analogues have been identified as inhibitors of Mycobacterium tuberculosis, suggesting a role in antituberculosis therapy (Jeankumar et al., 2013).

  • Acetylcholinesterase Inhibition : Certain thiophene derivatives have shown potent inhibition of acetylcholinesterase, a key target in Alzheimer's disease treatment (Ismail et al., 2012).

  • Antibacterial and Antifungal Activity : Novel derivatives have been synthesized with significant antibacterial and antifungal activities, indicating potential as antimicrobial agents (Suresh et al., 2016).

  • Dual Action at Serotonin Receptors : Certain benzo[b]thiophene derivatives with serotonin receptor affinity and serotonin reuptake inhibition have been developed, potentially useful in treating depression (Orus et al., 2002).

properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S3/c1-25-12-7-8-13-15(11-12)27-18(19-13)20-17(22)14-5-2-3-9-21(14)28(23,24)16-6-4-10-26-16/h4,6-8,10-11,14H,2-3,5,9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPSOOMHEAUVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCN3S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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